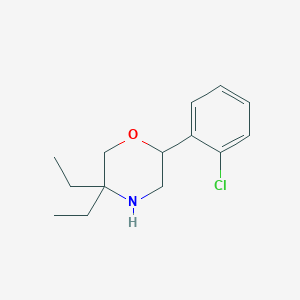

2-(2-Chlorophenyl)-5,5-diethylmorpholine

Description

2-(2-Chlorophenyl)-5,5-diethylmorpholine is a substituted morpholine derivative characterized by a chlorophenyl group at the 2-position and diethyl substituents at the 5,5-positions of the morpholine ring. This compound’s diethyl groups enhance lipophilicity compared to smaller alkyl substituents, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5,5-diethylmorpholine |

InChI |

InChI=1S/C14H20ClNO/c1-3-14(4-2)10-17-13(9-16-14)11-7-5-6-8-12(11)15/h5-8,13,16H,3-4,9-10H2,1-2H3 |

InChI Key |

AMTBPTAJOWYYPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(CN1)C2=CC=CC=C2Cl)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,5-diethylmorpholine typically involves the reaction of 2-chlorophenylamine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the ketone, followed by cyclization to form the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chlorophenyl)-5,5-diethylmorpholine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides of 2-(2-Chlorophenyl)-5,5-diethylmorpholine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-5,5-diethylmorpholine has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-5,5-dimethylmorpholine Hydrochloride

Key Differences :

Table 1: Comparative Properties

*Predicted based on substituent hydrophobicity.

2-(3-Chlorophenyl)-5,5-dimethylmorpholine

Key Differences :

Ketophenmorpholine

Key Differences :

- Core Structure: Ketophenmorpholine (m.p. 168–169°C) features a ketone group fused to the morpholine ring, synthesized via reduction of o-nitrophenoxyacetic acid .

- Applications : Historically studied for synthetic utility, lacking modern pharmacological data compared to chlorophenyl-substituted analogs .

Biological Activity

2-(2-Chlorophenyl)-5,5-diethylmorpholine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing on diverse scientific studies and case analyses.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chlorophenyl group and two ethyl groups. Its molecular formula is C12H16ClN, which contributes to its unique pharmacological properties.

Structural Formula

Antimicrobial Activity

Several studies have explored the antimicrobial properties of 2-(2-Chlorophenyl)-5,5-diethylmorpholine. For instance, research indicates that the compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that 2-(2-Chlorophenyl)-5,5-diethylmorpholine can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Line

A recent study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated:

- Cell Viability Reduction : A reduction in cell viability by approximately 50% at a concentration of 10 µM after 24 hours.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

Anti-inflammatory Effects

The anti-inflammatory activity of 2-(2-Chlorophenyl)-5,5-diethylmorpholine has been evaluated in animal models. It was found to reduce inflammatory markers such as TNF-alpha and IL-6 in induced inflammation models.

| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

The biological activities of 2-(2-Chlorophenyl)-5,5-diethylmorpholine are attributed to its ability to interact with various cellular pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Cell Signaling Pathways : It affects pathways related to apoptosis and inflammation, particularly through caspase activation and cytokine modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.